molecular formula C5H5F5O3 B6351443 Pentafluoroethyloxy-acetic acid methyl ester CAS No. 1301738-84-0

Pentafluoroethyloxy-acetic acid methyl ester

Cat. No.: B6351443
CAS No.: 1301738-84-0
M. Wt: 208.08 g/mol
InChI Key: RADRISBVABNADR-UHFFFAOYSA-N
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Description

Pentafluoroethyloxy-acetic acid methyl ester is a fluorinated organic compound with the chemical formula C5H5F5O3. It is known for its unique chemical properties due to the presence of fluorine atoms, which impart high stability and reactivity to the molecule.

Scientific Research Applications

Pentafluoroethyloxy-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants

Safety and Hazards

The safety data sheet (SDS) for a similar compound, Pentafluoroethyloxy-acetic acid ethyl ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . It is also suspected of causing cancer and damaging fertility or the unborn child . It’s important to handle such chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethyloxy-acetic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of pentafluoroethyloxy-acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethyloxy-acetic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield pentafluoroethyloxy-acetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Pentafluoroethyloxy-acetic acid and methanol.

    Reduction: Pentafluoroethyloxy-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of pentafluoroethyloxy-acetic acid methyl ester involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A common

Properties

IUPAC Name

methyl 2-(1,1,2,2,2-pentafluoroethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O3/c1-12-3(11)2-13-5(9,10)4(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADRISBVABNADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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